Mutagenicity: NPRL Produces 2-Fold Enhancement in E. coli Arginine Reversion vs. Non-Mutagenic N-Nitrosoproline
N-Nitrosoprolinol (NPRL, the reduced alcohol form) was directly compared with N-nitrosoproline (NPRO, the carboxylic acid form) in the E. coli K-12 (343/113) arginine reversion assay under identical experimental conditions [1]. NPRL was classified as a weak mutagen, producing a statistically significant 2-fold enhancement in revertant colonies, while NPRO was confirmed non-mutagenic in the same assay system [1]. In the Ames Salmonella assay (TA1535 with S9 activation), NPRO was also non-mutagenic, consistent with its established non-carcinogenicity profile [1][2]. This represents a direct head-to-head comparison within the same study, not a cross-study inference.
| Evidence Dimension | Bacterial mutagenicity (arginine reversion in E. coli K-12 343/113) |
|---|---|
| Target Compound Data | 2-fold enhancement of arginine reversion (weakly mutagenic) |
| Comparator Or Baseline | N-Nitrosoproline (NPRO, CAS 7519-36-0): non-mutagenic (no significant enhancement) |
| Quantified Difference | ≥2-fold difference in mutagenic response (qualitatively: mutagenic vs. non-mutagenic) |
| Conditions | E. coli K-12 (343/113) arginine reversion assay; phenobarbital-induced rat-liver S9 mix activation; Rao et al., Mutat. Res. 1981 |
Why This Matters
For risk assessment and acceptable intake (AI) limit setting under ICH M7 and FDA NDSRI guidance, the presence of even weak mutagenicity versus confirmed non-mutagenicity can shift a compound into a different CPCA potency category, directly impacting permitted levels in pharmaceutical products.
- [1] Rao, T.K.; Allen, B.E.; Lijinsky, W.; Epler, J.L. Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays. Mutation Research/Genetic Toxicology, 1981, 89(1), 35–43. DOI: 10.1016/0165-1218(81)90128-2. PMID: 7017389. View Source
- [2] IARC. N-Nitrosoproline and N-Nitrosohydroxyproline. IARC Summary & Evaluation, Volume 17, 1978. InChem. Accessed 2026. View Source
